Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16282172
Molecular Formula: C22H23ClN4O3
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate -](/images/structure/VC16282172.png)
Specification
Molecular Formula | C22H23ClN4O3 |
---|---|
Molecular Weight | 426.9 g/mol |
IUPAC Name | ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C22H23ClN4O3/c1-2-30-22(29)27-12-10-26(11-13-27)20(18-7-3-4-8-24-18)16-14-17(23)15-6-5-9-25-19(15)21(16)28/h3-9,14,20,28H,2,10-13H2,1H3 |
Standard InChI Key | JVDRQVFPTSFIAT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a 5-chloro-8-hydroxyquinolin-7-yl group linked via a methylene bridge to a pyridin-2-yl group, with the resulting benzylamine further connected to a piperazine ring substituted by an ethyl carboxylate (Fig. 1). The quinoline moiety provides metal-chelating capabilities due to the 8-hydroxy group, while the piperazine enhances water solubility and bioavailability .
Fig. 1: Proposed structure of ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate.
Multi-Component Condensation
Analogous 8-hydroxyquinoline derivatives are synthesized via the Betti reaction, a three-component condensation between a phenol, an aldehyde, and an amine . For this compound, the reaction likely involves:
-
5-Chloro-8-hydroxyquinoline as the phenol.
-
Pyridine-2-carbaldehyde as the aldehyde.
-
Ethyl piperazine-1-carboxylate as the amine.
The reaction proceeds under acidic conditions (e.g., HCl) at reflux, followed by neutralization and purification via column chromatography (Table 1) .
Table 1: Hypothetical Synthesis Protocol
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 5-Chloro-8-hydroxyquinoline, pyridine-2-carbaldehyde, ethyl piperazine-1-carboxylate in HCl/EtOH | Condensation |
2 | Reflux, 72 h | Reaction completion |
3 | NaOH neutralization, EtOAc extraction | Isolation |
4 | Column chromatography (EtOAc/cyclohexane) | Purification |
Alternative Pathways
Mannich-type reactions or nucleophilic substitution may also be feasible, given the reactivity of the quinoline’s 7-position . For example, pre-forming the (pyridin-2-yl)methylquinoline intermediate followed by piperazine coupling could yield the target compound.
Physicochemical Characterization
Spectroscopic Data
IR Spectroscopy: A broad peak near 3300 cm⁻¹ corresponds to the phenolic -OH group . Stretching vibrations for the ester carbonyl (C=O) and aromatic C=C bonds appear at ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively.
NMR Spectroscopy (Predicted):
-
¹H NMR (DMSO-d₆):
-
¹³C NMR: Signals for the quinoline C-8 (δ 165–170 ppm, C-OH) and ester carbonyl (δ 170–175 ppm) .
Solubility and Stability
Biological Activity and Mechanisms
Metal Chelation
The 8-hydroxyquinoline moiety binds transition metals (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes or inducing oxidative stress in pathogens . Chelation may enhance antibacterial or antifungal effects, as seen in clioquinol derivatives .
Enzyme Inhibition
Piperazine-containing compounds often target enzymes like methionine aminopeptidase (MetAP), which is critical for angiogenesis . In vitro assays using analogous compounds show IC₅₀ values <10 µM against MetAP2, suggesting potential anticancer applications .
Table 2: Hypothetical Biological Activity Profile
Assay | Target | Activity (Predicted) |
---|---|---|
MetAP2 inhibition | Angiogenesis | IC₅₀: 5–10 µM |
Antimicrobial | E. coli, C. albicans | MIC: 8–32 µg/mL |
Cytotoxicity | MCF-7 cells | EC₅₀: 15–20 µM |
Pharmacokinetics
The piperazine group may improve blood-brain barrier penetration, making the compound a candidate for neurodegenerative disease research . Ethyl carboxylate prodrugs also enhance oral bioavailability by resisting first-pass metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume